molecular formula C18H28N4O B2490245 N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide CAS No. 1796963-15-9

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide

Cat. No.: B2490245
CAS No.: 1796963-15-9
M. Wt: 316.449
InChI Key: ARBGRTNRQYLBTC-UHFFFAOYSA-N
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Description

N-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H28N4O and its molecular weight is 316.449. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

A series of novel derivatives similar in structure to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds have shown significant efficacy in blocking blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model. Additionally, they exhibited varying degrees of DNA binding and cleavage abilities, suggesting potential as anticancer agents due to their dual anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Capillary Electrophoresis Separation

In a study focusing on the capillary electrophoretic separation of imatinib mesylate and related substances, derivatives structurally related to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide were included. The research developed a nonaqueous capillary electrophoresis method for effective separation, highlighting the potential for quality control in pharmaceutical applications (Lei et al., 2012).

Metabolism in Antineoplastic Treatment

A study on flumatinib, a tyrosine kinase inhibitor structurally related to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, investigated its metabolism in chronic myelogenous leukemia patients. The research identified the main metabolic pathways of flumatinib, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which are crucial for understanding the drug's pharmacokinetics and optimizing therapeutic strategies (Aishen et al., 2010).

Histone Deacetylase Inhibition

Another derivative, MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, shows selectivity in inhibiting HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo. This compound, structurally related to N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)cyclohexanecarboxamide, represents a promising approach in cancer therapy through epigenetic modulation (Nancy et al., 2008).

Future Directions

This compound is currently in the research phase, with potential applications in the treatment of tuberculosis . Further studies are needed to fully understand its properties and potential uses.

Properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-14-12-17(22-10-6-3-7-11-22)21-16(20-14)13-19-18(23)15-8-4-2-5-9-15/h12,15H,2-11,13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBGRTNRQYLBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2CCCCC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.